N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine
Description
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine is a complex organic compound that features a unique combination of pyrimidine and piperidine rings
Properties
IUPAC Name |
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN6/c1-12(2)17-16(20)18(22-11-21-17)25(5)15-7-6-8-26(10-15)19-23-13(3)9-14(4)24-19/h9,11-12,15H,6-8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPQFGWMMCIPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)N(C)C3=NC=NC(=C3F)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide
- N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-1H-tetrazol-1-yl)acetamide
- N-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)urea
Uniqueness
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
